molecular formula C11H8FN3O2S B2758729 5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 710295-30-0

5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2758729
CAS No.: 710295-30-0
M. Wt: 265.26
InChI Key: DOLCYILJSQVDGE-UHFFFAOYSA-N
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Description

The compound 5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a novel thiobarbituric acid derivative designed for research and development purposes. The 2-thioxodihydropyrimidine-4,6(1H,5H)-dione (thiobarbituric acid) scaffold is an established pharmacophore of significant interest in medicinal chemistry, known for its diverse biological activities . Structural analogs based on this core have been investigated as potential antimicrobial agents, showing promising activity against various Gram-positive bacterial strains and yeast, such as S. aureus and C. albicans . The presence of the 2-fluorophenylaminomethylene substituent in this specific compound is intended to modulate its electronic properties and binding affinity, potentially leading to unique interactions with biological targets. Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex heterocyclic systems, or as a candidate for high-throughput screening in drug discovery programs. Its mechanism of action is anticipated to be multi-factorial, potentially involving enzyme inhibition, which can be further elucidated through molecular docking studies, a common practice for this class of compounds . This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[(2-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2S/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGFNJQYZLMAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-fluoroaniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then reacted with thiourea and a β-dicarbonyl compound under acidic or basic conditions to yield the desired dihydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds within the dihydropyrimidine ring, potentially converting it to a fully saturated pyrimidine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Cl₂, Br₂).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated pyrimidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown promise in preliminary studies as a potential inhibitor of certain enzymes. This makes it a candidate for further investigation in drug development and biochemical research.

Medicine

In the medical field, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique properties could lead to applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethylene linkage and thioxodihydropyrimidine core are believed to play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Thiobarbituric acid derivatives exhibit varied biological and physicochemical properties depending on their substituents. Below is a detailed comparison:

Structural Variations and Substituent Effects
Compound Name / ID Substituent Key Structural Features Biological Activity Reference
Target Compound 2-Fluorophenylamino Electronegative fluorine enhances binding and stability Potential anticancer, enzyme inhibition (inferred)
3b () 1-Benzylindole Bulky aromatic group Parasitological applications
IIc () Thienothiophene Extended π-system for photophysical studies Fluorescence properties
4′e () 4-Methoxyphenylhydrazono Electron-donating methoxy group Synthetic intermediate
PNR-3-80 () 2-Naphthoylindole Bulky hydrophobic substituent EndoG inhibition (IC₅₀ = 0.67 µM)
7d () 4-Nitrochlorophenyl Electron-withdrawing groups Cytotoxicity (MCF-7 IC₅₀ = 13.3 µM)
3,5-Di-tert-butyl-4-hydroxybenzylidene Steric hindrance and antioxidant moiety Anti-inflammatory activity
Quinoline Planar heterocycle for receptor binding Antidiabetic (PPAR-γ modulation)

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, nitro) improve metabolic stability and enhance interactions with electron-rich biological targets .
  • Aromatic π-systems (e.g., thienothiophene) are critical for photophysical applications, enabling fluorescence and charge transfer .
Physicochemical Properties
Compound Name / ID Melting Point (°C) Decomposition Temp. (°C) Solubility Reference
Target Compound Not reported Not reported Moderate (inferred from fluorine)
3b () Not reported Not reported Ethanol-soluble
IIc () >250 Low (aromatic)
4′e () 280–282 Poor (crystalline)
4′k () 192–193 Moderate
Not reported Dimethoxy improves solubility

Key Observations :

  • Fluorine substituents may enhance solubility in polar solvents compared to non-fluorinated analogs.
  • Electron-donating groups (e.g., methoxy) increase melting points due to improved crystallinity .
  • Bulkier substituents (e.g., di-tert-butyl) reduce solubility but improve thermal stability .

Key Observations :

  • Fluorine’s role : Likely enhances target affinity via halogen bonding (e.g., kinase or protease inhibition).
  • Indole derivatives (e.g., PNR-3-80) show superior enzyme inhibition due to hydrophobic binding pockets .
  • Cytotoxic activity correlates with electron-withdrawing substituents, which may intercalate DNA or inhibit replication .

Biological Activity

5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as "Fapydip," is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thioxodihydropyrimidine core with an aminomethylene linkage and a fluorophenyl group. The presence of the fluorine atom is significant as it can enhance the compound's stability and interaction with biological targets.

Molecular Formula: C₁₁H₈F N₃ O₂ S
Molecular Weight: 250.26 g/mol
CAS Number: 710295-30-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The unique structure allows for binding to molecular targets, potentially leading to inhibition or modulation of biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease processes, making it a candidate for further drug development.
  • Anticancer Activity: The compound has shown promise in inhibiting the growth of various cancer cell lines, indicating potential as an anticancer agent.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.72Significant growth inhibition
HeLa (Cervical Cancer)12.53Moderate growth inhibition
A549 (Lung Cancer)10.45High cytotoxicity

The compound's ability to induce apoptosis in cancer cells has been documented in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that suggests antimicrobial activity against specific pathogens. This could open avenues for developing treatments for infectious diseases.

Case Studies and Research Findings

  • In Vitro Studies:
    • A study conducted by the National Cancer Institute (NCI) evaluated the compound's effects on a panel of human tumor cell lines using established protocols. The results indicated significant cytotoxicity across multiple cancer types.
  • Structure-Activity Relationship (SAR):
    • Research into SAR has shown that modifications to the fluorophenyl group can significantly affect biological activity. Compounds with electron-withdrawing groups like fluorine tend to exhibit enhanced potency against target enzymes.
  • Toxicology Assessments:
    • Preliminary toxicity studies suggest that this compound has a favorable safety profile when tested in vitro, with minimal effects on normal cell lines compared to cancerous cells.

Q & A

What synthetic methodologies are typically employed for the preparation of 5-(((2-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and its structural analogs?

Answer: The compound is synthesized via Knoevenagel condensation between 2-thiobarbituric acid (pKa ~2.1) and aldehyde precursors (e.g., 2-fluorophenylamino-substituted aldehydes) under reflux in methanol. This base-free method achieves high yields (89–95%) and purity (>99%), confirmed by ¹H/¹³C NMR spectroscopy. The reaction exploits the "active" methylene group in thiobarbituric acid, which readily undergoes condensation with aldehydes lacking α-hydrogens .

What standardized assays are utilized to evaluate the antioxidant potential of this thiobarbituric acid derivative?

Answer: Antioxidant activity is assessed through:

  • Radical scavenging assays : DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays using UV-Vis spectroscopy, with IC₅₀ values compared to BHT (butylated hydroxytoluene) .
  • Peroxynitrite (ONOO⁻) scavenging : Quantified via competitive inhibition of dihydrorhodamine 123 oxidation in LPS-treated macrophages .

How do researchers determine the stability constants of metal complexes formed by this compound, and what analytical challenges exist?

Answer: Stability constants for complexes with Cu²⁺ and Hg²⁺ are determined using UV-Vis spectrophotometry coupled with hard-model chemometric analysis in acetonitrile. Challenges include:

  • Accurate measurement of protonation states in ethanol-water (1:1) mixtures.
  • Differentiation of overlapping spectral bands from multiple complexation equilibria .

What structural modifications enhance the compound's inhibitory activity against apoptotic endonucleases like EndoG?

Answer: Key modifications include:

  • Electron-withdrawing groups (e.g., chloro at indole C5) improve potency (IC₅₀ ~0.61–0.67 μM).
  • Aromatic acyl substituents (e.g., 2-naphthoyl) enhance selectivity for EndoG over other nucleases. These modifications were identified through comparative SAR studies using prostate carcinoma cell models .

How should conflicting cytotoxicity data between in vitro and in vivo models be reconciled for this class of compounds?

Answer: Discrepancies require:

  • Bioavailability studies : Assess metabolic stability via liver microsomal assays.
  • Oxygen tension modulation : Compare activity in normoxic vs. hypoxic cell cultures to mimic in vivo tumor microenvironments.
  • Synergistic profiling : Evaluate combinatorial effects with clinical agents (e.g., cisplatin) to identify context-dependent mechanisms .

What experimental approaches validate the dual anti-inflammatory and anticancer mechanisms of action?

Answer: Dual activity is validated through:

  • Anti-inflammatory profiling : Measure TNF-α and IL-6 suppression in LPS-stimulated RAW264.7 macrophages via ELISA .
  • Anticancer assays : Conduct apoptosis assays (Annexin V/PI staining) and caspase-3/7 activation studies in cancer cell lines (e.g., 22Rv1 prostate carcinoma) .
  • Mechanistic overlap : Analyze NF-κB and MAPK pathway modulation via Western blotting to identify shared molecular targets .

How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

Answer: Optimization strategies include:

  • Co-solvent systems : Use ethanol-water (1:1) mixtures for improved solubility.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) at the thiobarbituric acid moiety.
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

What analytical techniques are critical for characterizing metal-complexed derivatives of this compound?

Answer: Essential techniques:

  • UV-Vis spectrophotometry : Identifies ligand-to-metal charge transfer bands (e.g., Cu²⁺ complexes at 400–500 nm).
  • Potentiometric titration : Determines protonation constants in mixed solvents.
  • Mass spectrometry : Confirms complex stoichiometry (e.g., 1:1 or 1:2 metal-ligand ratios) .

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